4-((6-acetamidopyridazin-3-yl)thio)-N-(2-morpholinoethyl)butanamide
Description
4-((6-Acetamidopyridazin-3-yl)thio)-N-(2-morpholinoethyl)butanamide is a synthetic small molecule characterized by a pyridazine core substituted with an acetamido group at the 6-position and a thioether linkage at the 3-position. The thioether connects to a butanamide chain terminating in a morpholinoethyl group.
Properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2-morpholin-4-ylethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3S/c1-13(22)18-14-4-5-16(20-19-14)25-12-2-3-15(23)17-6-7-21-8-10-24-11-9-21/h4-5H,2-3,6-12H2,1H3,(H,17,23)(H,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIJXNWLBLNGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((6-acetamidopyridazin-3-yl)thio)-N-(2-morpholinoethyl)butanamide” typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable reagents.
Thioether Formation:
Amide Bond Formation: The final step involves coupling the thioether intermediate with 2-morpholinoethylamine to form the butanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated synthesis equipment, purification techniques like recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridazine ring or the amide group, potentially altering the compound’s biological activity.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the pyridazine ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides might be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyridazine derivatives.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “4-((6-acetamidopyridazin-3-yl)thio)-N-(2-morpholinoethyl)butanamide” would depend on its specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The pyridazine ring could be involved in binding to specific sites on the target molecule, while the morpholine and butanamide groups might enhance solubility or bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Butanamide Derivatives with Heterocyclic Cores
describes butanamide derivatives such as N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide, which are human CTPS1 inhibitors for treating proliferative diseases. Key comparisons:
- Core Structure : The target compound features a pyridazine core, whereas compounds use pyrimidine or pyridine cores. Pyridazines are less common in CTPS1 inhibitors but may offer distinct electronic properties due to their two adjacent nitrogen atoms.
- Substituents: The target’s 6-acetamido and thioether groups contrast with the chloropyridinyl and cyclopropanesulfonamido groups in . Acetamido and morpholinoethyl groups could enhance solubility compared to sulfonamides, which are often associated with metabolic stability but poorer bioavailability .
Pyridazine/Pyrimidine-Based Inhibitors with Morpholine Moieties
includes pyridazine derivatives like (3S)-3-tert-butyl-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide. Key comparisons:
- Morpholine Role: Both compounds incorporate morpholine-derived groups (e.g., 2-morpholinoethyl in the target vs. 2-morpholin-4-ylethoxy in ). Morpholine is frequently used to improve solubility and bioavailability, but its positioning (terminal vs. ether-linked) may alter pharmacokinetics .
- Bioisosteric Replacements: The target’s thioether bridge replaces the hydroxy and oxo groups seen in .
Thioether-Containing Heterocycles
discusses ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, a pyrimidine derivative with a thioether linkage. Key comparisons:
- Thioether Functionality : Both compounds utilize thioether bridges, which can act as hydrogen bond acceptors or participate in hydrophobic interactions. However, the target’s pyridazine-thioether-acetamido motif may confer different steric and electronic profiles compared to ’s pyrimidine-thioether-ester system .
- ADMET Implications: Esters (as in ) are prone to hydrolysis, whereas the target’s acetamido and morpholino groups may enhance metabolic stability .
Morpholinoethyl-Containing Antimalarials
synthesizes 5-((arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamides with morpholino groups. Key comparisons:
- Core Heterocycle: The target’s pyridazine core differs from the pyrazole in .
- Morpholine Positioning: The target’s morpholinoethyl group is a flexible linker, while uses a rigid 3-oxomorpholino group. Flexibility may allow the target to adopt conformations favorable for binding diverse targets .
Structural and Functional Comparison Table
Biological Activity
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.38 g/mol
- IUPAC Name : 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-morpholinoethyl)butanamide
The presence of the pyridazine ring, morpholino group, and thioether linkage suggests a complex interaction profile with biological targets.
- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer metabolism, particularly those related to the glycolytic pathway. This inhibition could lead to reduced energy production in rapidly dividing cancer cells.
- Antimicrobial Activity : The thioether moiety has been associated with antimicrobial properties. In vitro tests have shown that the compound exhibits activity against various bacterial strains, indicating potential as an antibacterial agent.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine levels | |
| Enzyme Inhibition | Targets glycolytic enzymes |
Case Studies
- Anticancer Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-morpholinoethyl)butanamide resulted in a significant decrease in cell viability and induced apoptosis at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways and downregulation of Bcl-2 proteins.
- Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating stronger activity than traditional antibiotics like penicillin.
- Inflammation Reduction : In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
